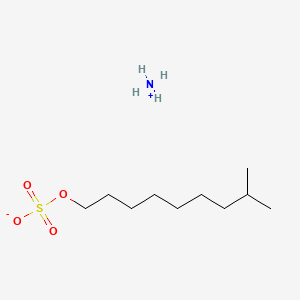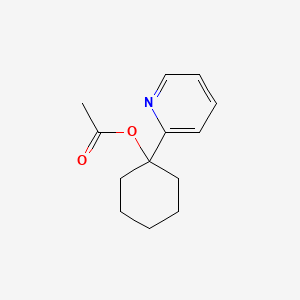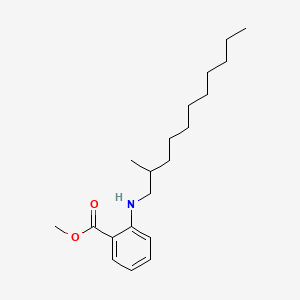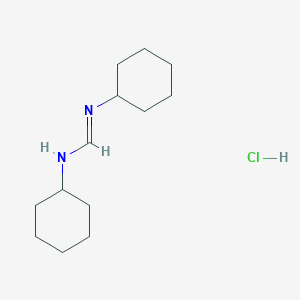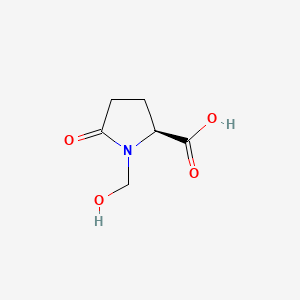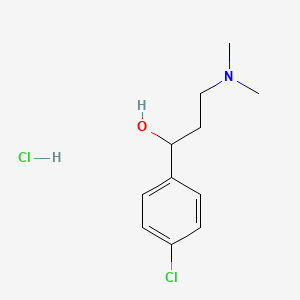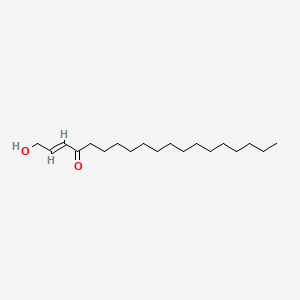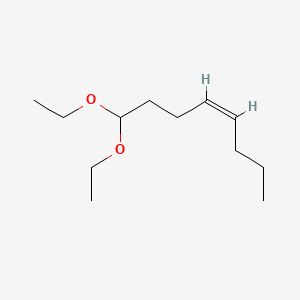
Dihydroergocristine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroergocristine tartrate is a semisynthetic ergot alkaloid derived from the natural product ergotamine. It is primarily used in the treatment of cerebrovascular and peripheral vascular disorders. This compound is known for its ability to delay progressive mental decline in conditions such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydroergocristine tartrate is synthesized through the hydrogenation of ergocristine, which is an ergot alkaloid. The hydrogenation process involves the use of a palladium catalyst under specific conditions to reduce the double bond in the ergoline ring system . The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation of ergocristine followed by purification steps to isolate the desired product. The purification process includes crystallization and recrystallization to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroergocristine tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further modify the ergoline ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Dihydroergocristine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying ergot alkaloid chemistry and synthesis.
Medicine: this compound is used in the treatment of cerebrovascular and peripheral vascular disorders.
Mecanismo De Acción
Dihydroergocristine tartrate exerts its effects through multiple mechanisms:
Receptor Interactions: It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors, and as a noncompetitive antagonist at serotonin receptors.
Inhibition of Enzymes: The compound inhibits γ-secretase, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease.
Vasoregulation: It regulates vascular tone by acting on adrenergic receptors, leading to vasodilation or vasoconstriction depending on the initial vascular tone.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydroergocornine
- Dihydroergocryptine
- Ergotamine
- Ergocristine
Uniqueness
Dihydroergocristine tartrate is unique due to its specific receptor interactions and its ability to inhibit γ-secretase. This makes it particularly effective in the treatment of Alzheimer’s disease and other vascular disorders .
Propiedades
Número CAS |
102489-75-8 |
|---|---|
Fórmula molecular |
C39H47N5O11 |
Peso molecular |
761.8 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C35H41N5O5.C4H6O6/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;5-1(3(7)8)2(6)4(9)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,5-6H,(H,7,8)(H,9,10)/t23-,25?,27-,28+,29+,34-,35+;/m1./s1 |
Clave InChI |
VFNAZVMEDXEDTB-IFBFGWFZSA-N |
SMILES isomérico |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


